5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Descripción
Contextual Significance of Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is considered a "privileged structure" in medicinal chemistry. ingentaconnect.com This designation is due to its recurring presence in biologically active compounds, including several clinically approved drugs. ingentaconnect.comresearchgate.net The structural resemblance to the endogenous purine (B94841) nucleobases allows compounds containing this scaffold to interact with a wide range of biological targets, particularly protein kinases. chemicalbook.commdpi.com
The versatility of the pyrrolo[2,3-d]pyrimidine core has led to the development of compounds with a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-neurodegenerative properties. ingentaconnect.comresearchgate.netnih.gov This scaffold is a key component in a number of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory conditions. chemicalbook.com For instance, analogues of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a significant target in cancer research. chemicalbook.com Furthermore, the Janus Kinase (JAK) inhibitor, JTE-052 (Delgocitinib), which features a pyrrolo[2,3-d]pyrimidine core, has been approved for treating inflammatory skin disorders like atopic dermatitis. chemicalbook.com
Historical Perspective of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its Analogues
The exploration of pyrrolo[2,3-d]pyrimidine analogues has a rich history rooted in the quest for potent and selective inhibitors of various enzymes. The iodinated version of this scaffold, this compound, and its derivatives have been instrumental as intermediates in the synthesis of more complex molecules. For example, 4-amino-5-iodopyrrolo[2,3-d]pyrimidines have been synthesized through novel methods, highlighting the ongoing efforts to create efficient synthetic pathways for these valuable compounds. researchgate.net
A significant milestone in the application of this scaffold was the discovery of its potential to selectively inhibit certain tyrosine kinases. researchgate.net Early research demonstrated that 7-substituted-5-aryl-pyrrolo[2,3-d]pyrimidines were potent inhibitors of the tyrosine kinase pp60(c-Src). researchgate.net The development of synthetic methods to introduce an iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring has been a crucial enabler for further functionalization and exploration of the chemical space around this scaffold. This has allowed researchers to systematically modify the structure to optimize biological activity and selectivity.
Overview of Research Trajectories for this compound
Current research involving this compound is primarily focused on its utility as a versatile building block in organic synthesis for the creation of targeted therapies. lookchem.com The iodine atom at the 5-position serves as a convenient handle for introducing a wide variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govmdpi.com
A major research trajectory is the development of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "warhead" for targeting the ATP-binding site of kinases. nih.govnih.gov Researchers are actively designing and synthesizing derivatives of this compound to create potent and selective inhibitors for a range of kinases, including:
Janus Kinases (JAKs): Derivatives of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine are being investigated as selective inhibitors of JAK3, which is implicated in autoimmune diseases. ijsr.netgoogle.com
Colony-Stimulating Factor 1 Receptor (CSF1R): Through molecular hybridization and scaffold hopping approaches, researchers are designing novel CSF1R inhibitors for potential use in oncology. nih.govmdpi.com
Interleukin-2-inducible T-cell kinase (Itk): Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed with high selectivity for Itk, a target for inflammatory and autoimmune diseases. nih.gov
RET kinase: Pyrrolo[2,3-d]pyrimidine derivatives are being explored for the inhibition of RET kinase, which is implicated in certain types of cancer. researchgate.netnih.gov
The ongoing research underscores the importance of this compound as a key intermediate in the synthesis of a diverse array of biologically active molecules, with a significant focus on the development of targeted cancer therapies and treatments for inflammatory disorders. The market for derivatives such as 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is projected to grow, driven by its critical role in pharmaceutical research and development. datainsightsmarket.com
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCEYOIUVOAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442501 | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175791-53-4 | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Iodo 7h Pyrrolo 2,3 D Pyrimidine
Established Synthetic Routes to the 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Core
The synthesis of this compound can be achieved through several strategic approaches, primarily involving direct iodination of the pre-formed heterocyclic core or by utilizing suitably functionalized precursors.
Direct Iodination Reactions for C5-Substitution (e.g., N-iodosuccinimide)
Direct iodination of the 7H-pyrrolo[2,3-d]pyrimidine nucleus at the C5 position is a common and efficient method for the synthesis of the title compound. This electrophilic substitution is typically carried out using iodinating agents such as N-iodosuccinimide (NIS). The reaction is often performed in a suitable organic solvent, such as chloroform (B151607) or dichloromethane.
For instance, the direct iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine has been successfully accomplished using NIS in chloroform to yield 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in high yield. wikipedia.org This method highlights the regioselectivity of the iodination at the electron-rich C5 position of the pyrrole (B145914) ring. Other iodinating reagents like iodine monochloride or a mixture of iodine and an oxidizing agent can also be employed for this transformation. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the desired 5-iodo product.
Synthesis from Precursor Pyrrolo[2,3-d]pyrimidines (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
An alternative and widely used strategy for the synthesis of this compound derivatives involves the iodination of a precursor that already contains a functional group on the pyrimidine (B1678525) ring, such as a chloro substituent at the C4 position. The synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a key example of this approach.
This transformation is typically achieved by treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an iodinating agent like N-iodosuccinimide (NIS) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds smoothly to afford the desired 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is particularly useful as the chloro group at the C4 position can be subsequently displaced by various nucleophiles or removed via reductive dehalogenation to provide access to a wide range of 5-substituted pyrrolo[2,3-d]pyrimidines. While direct reductive dehalogenation of the 4-chloro group to obtain this compound is feasible, the 4-chloro-5-iodo intermediate is more commonly utilized in subsequent cross-coupling or substitution reactions where the C4-chloro atom acts as a leaving group.
Advanced Synthetic Strategies for this compound Derivatives
The presence of the iodine atom at the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine core makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of derivatives with potential biological activities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. For this compound, these reactions provide a direct and efficient route to introduce aryl, vinyl, and other organic moieties at the C5 position.
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a highly versatile method for forming C-C bonds. This compound and its derivatives are excellent substrates for this reaction, readily coupling with a wide range of aryl and heteroaryl boronic acids or their esters.
These reactions are typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate, potassium carbonate, or cesium carbonate. The choice of solvent often includes mixtures of an organic solvent like dioxane, toluene (B28343), or DMF with water. The reaction conditions can be tailored to accommodate various functional groups on the boronic acid partner, making this a highly modular approach for the synthesis of diverse 5-aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives.
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-Phenyl-7H-pyrrolo[2,3-d]pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 5-(Thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | 78 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | THF/H₂O | 5-(Pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine | 88 |
The Stille coupling reaction provides another powerful method for C-C bond formation, involving the reaction of an organotin compound with an organic halide catalyzed by a palladium complex. This reaction is particularly useful for creating bonds between sp²-hybridized carbon atoms and can be employed to introduce vinyl, allyl, and aryl groups at the C5 position of the pyrrolo[2,3-d]pyrimidine ring system.
While specific examples for the Stille coupling of this compound are not as frequently reported in the literature as Suzuki-Miyaura couplings, the general principles of the Stille reaction are applicable. For instance, the coupling of a similar substrate, 4-chloro-2-pivaloylamino-pyrrolo[2,3-d]pyrimidine, with tributylvinylstannane has been successfully used to synthesize the corresponding 4-vinyl derivative. This suggests that this compound would readily undergo Stille coupling with various organostannanes, such as tributyl(vinyl)stannane, allyltributylstannane, or aryltributylstannanes, in the presence of a suitable palladium catalyst like Pd(PPh₃)₄. The reaction is typically carried out in a non-polar aprotic solvent such as toluene or THF. The Stille reaction's tolerance for a wide range of functional groups makes it a valuable tool for the synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives.
Heck Reaction for C-C Bond Formation
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. chim.itsemanticscholar.org This reaction is instrumental in synthesizing complex carbocyclic and heterocyclic systems. chim.it The general mechanism proceeds through oxidative addition of the halide to a Pd(0) species, followed by syn-addition of the organopalladium intermediate to the alkene. A subsequent β-hydride elimination step regenerates the double bond in a new position and releases the palladium catalyst to continue the cycle. semanticscholar.org
In the context of this compound, the iodine atom at the C5 position serves as an excellent handle for such transformations. The intramolecular variant of the Heck reaction is particularly powerful for constructing fused ring systems, a common motif in pharmacologically active molecules. chim.itprinceton.edu The regioselectivity of the cyclization is often governed by steric factors, favoring the formation of five- or six-membered rings (exo-cyclization) over larger rings (endo-cyclization). princeton.edu Furthermore, by carefully selecting reaction conditions and substrates, it is possible to control the β-hydride elimination step to generate tertiary and even quaternary stereocenters, adding significant molecular complexity. chim.it Asymmetric variants, often employing chiral bidentate phosphine ligands like (R)-BINAP, have been developed to produce enantiomerically enriched products. chim.it
Buchwald-Hartwig Coupling for C-N Bond Formation
The Buchwald-Hartwig amination is a pivotal method for forming carbon-nitrogen bonds, a frequent requirement in the synthesis of pharmaceutical compounds. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction facilitates the linkage of amines with aryl halides, offering a milder and more versatile alternative to traditional methods like nucleophilic aromatic substitution. wikipedia.org The reaction's scope is broad, accommodating a wide variety of primary and secondary amines and aryl halides. organic-chemistry.org
For this compound, the C5 iodo group is an ideal electrophilic partner for Buchwald-Hartwig coupling. Research has demonstrated the successful synthesis of novel substituted Piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines using this methodology. researchgate.net These reactions are typically performed using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base. researchgate.net The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often providing the best results. wuxiapptec.comnih.gov While aryl iodides are reactive, they can sometimes present challenges due to the inhibitory effects of the generated iodide on the catalyst; however, careful optimization of ligands and conditions can overcome this. wuxiapptec.com
Table 1: Buchwald-Hartwig Coupling of Pyrrolo[2,3-d]pyrimidines
| Catalyst | Base | Amine | Product | Yield | Reference |
| Tetrakis(triphenylphosphine)palladium(0) | Cesium Carbonate | Substituted Piperazines | Piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines | Good to Excellent | researchgate.net |
Glycosylation Reactions for Nucleoside Analogues (e.g., Vorbrüggen glycosylation)
The synthesis of nucleoside analogues is a critical area of drug discovery, and the Vorbrüggen glycosylation (or Silyl-Hilbert-Johnson reaction) is a highly efficient method for their preparation. nih.gov This reaction involves coupling a silylated nucleobase with an acylated sugar, typically in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov
This compound has been successfully used as the nucleobase in Vorbrüggen glycosylations to produce novel marine nucleoside analogues. nih.gov In a key step for the total synthesis of 4-amino-7-(5′-deoxy-β-D-xylofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidine, the silylated 5-iodo-pyrrolo[2,3-d]pyrimidine was reacted with a protected deoxy-xylofuranose derivative. nih.gov The silylation of the nucleobase, often achieved with N,O-Bis(trimethylsilyl)acetamide (BSA), enhances its nucleophilicity and solubility, facilitating the subsequent coupling with the sugar component. nih.govfrontiersin.org Despite its efficiency, the reaction can be sensitive to conditions, and weakly reactive nucleobases may lead to the formation of by-products, necessitating careful optimization. nih.govfrontiersin.org
Table 2: Vorbrüggen Glycosylation of this compound
| Nucleobase | Silylating Agent | Sugar Derivative | Catalyst | Product | Reference |
| 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | BSA | 5-deoxy-3-O-benzoyl-1,2-O-diacetate-D-xylofuranose | TMSOTf | Protected 7-(5′-deoxy-β-D-xylofuranosyl)-4-chloro-5-iodo-pyrrolo[2,3-d]pyrimidine | nih.gov |
Nucleophilic Substitution Reactions (e.g., at C4, C7)
The pyrrolo[2,3-d]pyrimidine scaffold contains positions that are susceptible to nucleophilic attack, particularly when activated by a suitable leaving group. The C4 position, analogous to the C6 position of purines, is frequently targeted for substitution reactions. Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, the chlorine atom can be readily displaced by various nucleophiles, including amines. nih.govnih.gov This reaction is a common strategy for introducing diversity into the molecule and is fundamental to the synthesis of many kinase inhibitors and antiviral agents. nih.govnih.gov For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidines have been reacted with amines like 3-chlorobenzylamine (B151487) to afford 4,7-disubstituted derivatives. nih.gov
The N7 position of the pyrrole ring can also undergo nucleophilic substitution. After deprotonation with a base, the resulting anion can act as a nucleophile, typically reacting with alkyl halides in an alkylation reaction. This process is discussed further in the context of N-7 functionalization.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are powerful tools for rapidly building molecular complexity by forming new rings. These transformations can convert acyclic precursors derived from this compound into more rigid, polycyclic structures. As previously mentioned, the intramolecular Heck reaction is one such strategy that utilizes the C5-iodo group. chim.it
Other palladium-catalyzed intramolecular reactions can also be envisioned. For instance, processes involving the amination or oxidative coupling of appropriately tethered functional groups can lead to the formation of novel fused heterocyclic systems. researchgate.net The design of the precursor is critical, as the length and flexibility of the tether connecting the reacting moieties will dictate the feasibility and regiochemical outcome of the cyclization, often favoring the formation of thermodynamically stable 5- and 6-membered rings. princeton.edu
Functionalization of N-7 Position (e.g., protecting groups, alkylation)
The N-7 position of the this compound core is a key site for modification, allowing for the introduction of protecting groups or various substituents to modulate the compound's properties.
Protecting Groups: To prevent unwanted side reactions during multi-step syntheses, the N-7 proton is often replaced with a protecting group. Silyl groups are commonly employed for this purpose. For instance, the triisopropylsilyl (TIPS) group provides steric bulk and is stable to a range of reaction conditions, yet can be removed when needed. sigmaaldrich.com Another common protecting group is the (trimethylsilyl)ethoxymethyl (SEM) group, which has been used in the synthesis of pyrrolo[2,3-d]pyrimidine-based inhibitors. acs.org
Alkylation: The N-7 position can be readily alkylated after deprotonation with a suitable base, such as potassium carbonate. nih.gov The resulting nucleophilic nitrogen attacks an alkyl halide, forming a new C-N bond. This strategy has been used to synthesize libraries of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines by reacting the core with various substituted benzyl (B1604629) halides. nih.gov This functionalization is crucial for exploring the structure-activity relationships of these compounds as potential therapeutic agents.
Optimization of Reaction Conditions and Regioselectivity in Synthesis
The successful synthesis of complex derivatives of this compound hinges on the careful optimization of reaction conditions to control yield and regioselectivity.
For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, key parameters include the choice of palladium precursor, ligand, base, and solvent. wuxiapptec.comnih.gov The ligand is particularly crucial; bulky, electron-rich monophosphine ligands often accelerate the reductive elimination step and are effective for a broad range of substrates. wuxiapptec.com The choice of base must be tailored to the specific amine and aryl halide partners to ensure efficient catalysis. nih.gov
In Vorbrüggen glycosylation, regioselectivity is a primary concern, especially with nucleobases that have multiple potential glycosylation sites. For pyrrolo[2,3-d]pyrimidines, glycosylation typically occurs at the N-7 position. However, reaction conditions must be optimized to prevent side reactions. Studies on related systems have shown that the choice of Lewis acid and solvent can significantly impact the outcome, with certain conditions leading to the formation of undesired by-products derived from the solvent itself. nih.gov
Similarly, in Heck reactions, the choice of catalyst, ligand, base, and additives can influence the reaction pathway, for example, by favoring a desired cyclization mode or preventing side reactions like olefin isomerization. semanticscholar.org The development of domino or cascade reactions, where multiple bond-forming events occur in a single step, requires particularly fine-tuned conditions to ensure all steps proceed efficiently and selectively. nih.gov
Synthesis of Fluorinated and Other Halogenated Analogues at C5
The introduction of halogen atoms, particularly fluorine, into the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key strategy in medicinal chemistry to modulate the compound's biological activity. The replacement of the iodo group at the C5 position with other halogens can be accomplished through various synthetic methodologies.
Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine Analogues
A common method for the synthesis of 5-fluorinated analogues involves a halogen exchange reaction. This transformation can be achieved by treating a protected this compound derivative with a fluoride (B91410) source. For instance, the SEM-protected 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can be converted to its 5-fluoro counterpart. This reaction is typically performed using a fluoride salt, such as cesium fluoride (CsF), in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The use of a protecting group on the pyrrole nitrogen is crucial to prevent side reactions. Following the fluorination, the protecting group can be removed under acidic conditions to yield the desired 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivative.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 4-chloro-5-iodo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine | 1. n-BuLi, THF, -78 °C; 2. N-Fluorobenzenesulfonimide (NFSI) | 4-chloro-5-fluoro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine | 78 |
| 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | CsF, DMF, 120 °C | 4-chloro-5-fluoro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | Not Reported |
Synthesis of 5-Chloro- and 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Analogues
The synthesis of 5-chloro and 5-bromo analogues can be achieved through direct halogenation of the 7H-pyrrolo[2,3-d]pyrimidine core. For instance, treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like DMF or chloroform results in the regioselective halogenation at the C5 position. The reaction proceeds readily at room temperature or with gentle heating.
Alternatively, a halogen exchange reaction can also be employed to replace the 5-iodo group with chlorine or bromine. This can be accomplished by reacting the 5-iodo derivative with a chloride or bromide source, often in the presence of a copper catalyst.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | N-Chlorosuccinimide (NCS), DMF | 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Not Reported |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | N-Bromosuccinimide (NBS), CHCl₃ | 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Not Reported |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | N-Bromosuccinimide (NBS), CH₂Cl₂ | 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 85 |
Structural Characterization and Spectroscopic Analysis in 5 Iodo 7h Pyrrolo 2,3 D Pyrimidine Research
X-ray Crystallography of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its Complexes
X-ray crystallography offers definitive proof of structure by mapping the electron density of a crystalline solid, providing precise atomic coordinates. While the specific crystal structure of the parent this compound is not widely reported in publicly available literature, extensive crystallographic studies have been conducted on its more complex derivatives, often in complex with target proteins like kinases acs.orgnih.gov. These studies provide critical insights into the conformational behavior and interaction patterns of the core scaffold.
The crystal packing of pyrrolo[2,3-d]pyrimidine derivatives is governed by a network of intermolecular interactions.
Hydrogen Bonding : The N7-H proton of the pyrrole (B145914) ring is a primary hydrogen bond donor, frequently interacting with hydrogen bond acceptors on neighboring molecules or solvent molecules. The pyrimidine (B1678525) nitrogens (N1 and N3) act as hydrogen bond acceptors. These interactions are fundamental to the formation of predictable structural motifs in the solid state.
Halogen Bonding : The iodine atom at the C5 position is a significant feature, capable of forming halogen bonds . In this interaction, the electropositive region on the iodine atom (the σ-hole) interacts favorably with a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule. This directional interaction can be a powerful tool in crystal engineering to control the supramolecular assembly of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for confirming the structure of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom.
The downfield signal at 13.11 ppm is characteristic of the acidic N7-H proton of the pyrrole ring.
The signal at 7.97 ppm corresponds to the C6-H proton, the sole proton remaining on the pyrrole ring.
For the unsubstituted this compound, one would expect additional signals corresponding to the protons at C2 and C4 on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent.
Table 1: ¹H NMR Data for a this compound Analog
| Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | N7-H | 13.11 | DMSO-d₆ | acs.org |
¹³C NMR spectroscopy is used to analyze the carbon framework of the molecule. For this compound, six distinct signals are expected, one for each carbon atom in the bicyclic system. Specific experimental data for the parent compound is scarce, but analysis of various complex derivatives reveals typical chemical shift ranges nih.govmdpi.commdpi.com.
The carbon atom directly bonded to the iodine (C5) is expected to resonate at a relatively upfield chemical shift compared to the other carbons due to the "heavy atom effect," despite iodine's electronegativity. The other carbon signals will appear in the aromatic region (typically δ 100-160 ppm), with their precise shifts determined by their proximity to the nitrogen atoms and the effects of the iodine substituent. For example, in complex tricyclic pyrrolo[2,3-d]pyrimidines, the iodine-bearing carbon (C3 in that specific scaffold) shows a downfield shift to approximately δ 106.05 ppm mdpi.com.
Mass Spectrometry (MS) for Structural Confirmation and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₄IN₃), the calculated monoisotopic mass is 244.9450 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, verifying the molecular formula mdpi.commdpi.com.
In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺) at m/z ≈ 245. Since iodine is monoisotopic (¹²⁷I), the characteristic isotopic pattern seen for chlorine or bromine would be absent. The fragmentation pattern would likely involve the loss of the iodine atom, leading to a significant fragment ion. This technique is invaluable for monitoring the progress of chemical reactions, such as the initial iodination of the pyrrolo[2,3-d]pyrimidine core, and for confirming the identity of the final product nih.govnih.gov.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in the structural elucidation of novel compounds, providing valuable insights into the functional groups and bonding arrangements within a molecule. In the context of this compound, FT-IR analysis is instrumental in confirming the presence of key structural motifs and in monitoring the progress of its synthesis. The infrared spectrum of this compound is characterized by a series of absorption bands, each corresponding to the vibrational frequency of a specific bond.
The analysis of the FT-IR spectrum of this compound and its derivatives allows for the identification of characteristic vibrational modes. While a dedicated, publicly available experimental spectrum for this compound is not readily found in the literature, the expected absorption frequencies can be reliably predicted based on the analysis of closely related pyrrolo[2,3-d]pyrimidine structures and established infrared correlation tables.
The key functional groups present in this compound include the N-H group of the pyrrole ring, the aromatic C-H bonds, the C=N and C=C bonds of the fused heterocyclic system, and the C-I bond. The vibrational frequencies of these groups give rise to a unique spectral fingerprint.
Detailed Research Findings
Research on various substituted pyrrolo[2,3-d]pyrimidine derivatives consistently utilizes FT-IR spectroscopy to confirm their chemical structures. For instance, studies on halogenated pyrrolo[2,3-d]pyrimidine derivatives have identified the characteristic stretching vibrations for C-Cl, C-Br, and C-F bonds. mdpi.com While specific data for the C-I stretch in the context of this scaffold is less common, it is known to occur at lower wavenumbers due to the higher mass of the iodine atom.
The FT-IR spectra of related pyrrolo[2,3-d]pyrimidine compounds typically exhibit N-H stretching vibrations in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ is characteristic of the C=N and C=C stretching vibrations of the fused pyrimidine and pyrrole rings. The presence of these bands is a strong indicator of the integrity of the heterocyclic core.
The table below summarizes the expected characteristic FT-IR absorption bands for this compound, based on data from analogous compounds and general spectroscopic principles.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Pyrrole N-H | 3100 - 3500 | Medium-Strong |
| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium |
| C=N Stretch | Pyrimidine Ring | 1600 - 1650 | Medium-Strong |
| C=C Stretch | Pyrrole & Pyrimidine Rings | 1500 - 1600 | Medium-Strong |
| C-N Stretch | Heterocyclic Rings | 1250 - 1350 | Medium |
| C-I Stretch | Iodo-substituent | 500 - 600 | Weak-Medium |
| N-H Bend | Pyrrole N-H | 1400 - 1500 | Medium |
| C-H Bend (in-plane) | Aromatic C-H | 1000 - 1300 | Medium |
| C-H Bend (out-of-plane) | Aromatic C-H | 700 - 900 | Strong |
Structure Activity Relationships Sar and Molecular Design Principles for 5 Iodo 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Role of the C5-Iodo Moiety in Biological Activity
The iodine atom at the C5 position is not merely a placeholder but an active contributor to the biological activity of the molecule, primarily through its ability to form halogen bonds.
The iodine atom at the C5 position plays a significant role in forming halogen bonding (XB) interactions with biological targets. mdpi.com Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an aromatic ring or a lone pair of electrons on an oxygen or nitrogen atom. mdpi.com
In the context of kinase inhibition, the C5-iodo group can form a halogen bond with the π-system of aromatic amino acid residues in the ATP-binding site. For instance, in studies of halogenated tubercidin (B1682034) derivatives binding to the Haspin kinase, the iodine atom of 5-iodotubercidin (B1582133) (5-iTU) forms a significant halogen bond with the phenyl ring of a key phenylalanine residue (Phe605). mdpi.com This interaction contributes substantially to the ligand's binding affinity and is a critical component of its inhibitory mechanism. mdpi.com The presence of this halogen bond is confirmed through computational methods like Non-Covalent Interaction (NCI) analysis, which visualizes the interaction between the iodine atom and the aromatic ring of the receptor. mdpi.com
The strength of the halogen bond and its impact on biological activity are highly dependent on the identity of the halogen. The trend in halogen bond strength generally follows the order I > Br > Cl > F, which correlates with the size and polarizability of the halogen atom.
Computational studies on haspin-halogenated tubercidin complexes have provided quantitative comparisons. The estimated binding free energies for tubercidin derivatives with different halogens at the C5 position show a clear trend, with the iodo-derivative exhibiting the most favorable binding. mdpi.com
Table 1: Estimated Binding Free Energies of Halogenated Tubercidin Derivatives with Haspin Kinase
| C5 Substituent | Estimated Binding Free Energy (kcal/mol) |
|---|---|
| Fluorine (F) | -46.1 |
| Chlorine (Cl) | -47.9 |
| Bromine (Br) | -48.6 |
| Iodine (I) | -48.9 |
Data sourced from MDPI mdpi.com
This data indicates that the iodine derivative forms the strongest interaction with the receptor, followed by bromine and chlorine. mdpi.com Further analysis confirms the existence of a halogen bond for the iodo, bromo, and chloro analogues, while it is absent for the fluoro derivative. mdpi.com In other applications, such as the development of antibiofilm agents, both 2,4-dichloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine were identified as potent inhibitors, suggesting that both heavier halogens can confer significant activity. researchgate.net
Substituent Effects at C4, C6, and N7 Positions on Biological Efficacy
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged scaffold" for kinase inhibitors, as its structure mimics the adenine (B156593) core of ATP. Strategic substitutions are used to achieve specificity for a particular kinase.
C4 Position: The C4 position is frequently substituted with an amino group, often bearing an aryl or substituted aryl ring (an anilino moiety). researchgate.net This group can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor. nih.gov The nature of the substituent on the C4-anilino ring can drastically affect potency and selectivity. For example, in a series of VEGFR-2 inhibitors, incorporating electron-withdrawing groups like chlorine or bromine at specific positions on the 4-anilino moiety led to potent compounds. researchgate.net In another study on CSF1R inhibitors, however, compounds with substitutions at the C4 and C5 positions were found to be inactive, highlighting that the substitution strategy is highly target-dependent. mdpi.com
C6 Position: The C6 position often extends into a hydrophobic region of the kinase active site. nih.gov Attaching aryl or benzyl (B1604629) groups at this position can enhance binding affinity through hydrophobic and van der Waals interactions. acs.orgresearchgate.net For instance, a series of N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized as potent VEGFR-2 inhibitors. researchgate.net The C6 substituent can also be used to introduce groups that modulate selectivity. In the development of RET kinase inhibitors, coupling various boronic acids to the C6 position was a key strategy. nih.gov
N7 Position: The N7 position of the pyrrole (B145914) ring is often substituted to modulate solubility, metabolic stability, or to probe interactions within the ATP binding pocket. acs.orgresearchgate.net In some cases, the N7-H is crucial for forming a hydrogen bond with the target enzyme, and substitution is not tolerated. acs.org In other cases, adding small alkyl or cycloalkyl groups can be beneficial. For example, a cyclobutyl ring at the N7 position was found to mimic the ribose moiety of ATP, leading to enhanced EGFR inhibitory activity. researchgate.net Protecting the N7 position with groups like a tosyl or a (trimethylsilyl)ethoxy)methyl (SEM) group is a common synthetic strategy to direct reactions at other positions, such as C5 or C6. mdpi.comnih.gov
A study on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) showed that interactions with the hinge region were the main reason for their inhibitory capacity, but differences in inhibitory strength between analogues were caused by substituents at the C2 and C4 positions. nih.gov
Many derivatives of 7-deazaadenosine (the nucleoside form of 7H-pyrrolo[2,3-d]pyrimidin-4-amine) are potent inhibitors of adenosine (B11128) kinases. nih.gov The replacement of the N7 atom of adenine with a carbon atom makes the five-membered pyrrole ring more electron-rich and allows for substitutions that can lead to better enzyme binding. nih.gov While specific studies focusing solely on 5-iodo derivatives as adenosine kinase inhibitors are less common, the general SAR for 7-deazaadenosine nucleosides indicates that modifications at the C5 and C6 positions are critical for activity.
Conformational Flexibility and Steric Hindrance in Pyrrolo[2,3-d]pyrimidine Derivatives
The three-dimensional shape of the inhibitor, governed by conformational flexibility and steric hindrance, is paramount for effective binding to a target protein.
The introduction of bulky substituents can serve multiple purposes. Steric hindrance can be strategically employed to slow the rate of metabolism by blocking access of metabolic enzymes to certain positions on the scaffold. nih.gov For example, introducing bulky groups at the N5 position of a related pyrrolo[3,2-d]pyrimidine scaffold was hypothesized to sterically hinder the C4 and C7 positions, thereby decreasing the metabolic rate while retaining antiproliferative activity. nih.gov
In the context of kinase inhibition, steric factors dictate which kinases a compound can inhibit. Bulky aromatic groups at the C5 position can be used to exploit hydrophobic pockets adjacent to the "gatekeeper" residue, a key determinant of kinase selectivity. nih.gov For instance, in designing inhibitors for Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), which has a small gatekeeper residue, bulky naphthyl substituents at C5 were found to fill a large hydrophobic pocket better than smaller phenyl groups. nih.gov
Conversely, unfavorable steric clashes can abolish activity. In the development of LRRK2 inhibitors, modifications to a C5-carbonitrile group, such as changing it to a primary amide, were detrimental to potency because the new group could not maintain the same favorable hydrophobic contacts and likely introduced steric hindrance. acs.org The interplay between the substituent's size and the target's topology is therefore a central principle in the rational design of pyrrolo[2,3-d]pyrimidine-based inhibitors.
Scaffold Modifications and Bioisosteric Replacements
The modification of the core scaffold is a fundamental strategy in drug design aimed at improving potency, selectivity, and pharmacokinetic properties. This involves replacing the central heterocyclic system with other structurally related motifs, known as bioisosteres, that preserve the essential interactions with the biological target while offering improved characteristics.
Exploration of Pyrrolo[2,3-d]pyrimidine Core Replacements (e.g., Thieno[2,3-d]pyrimidine (B153573), Purine (B94841), Pyrazolo[3,4-d]pyrimidine)
The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is an isostere of adenine and guanine, allowing it to function as a hinge-binding motif in many ATP-competitive kinase inhibitors. sci-hub.box The exploration of other purine-like heterocycles is a common strategy to modulate the biological activity and physicochemical properties of the lead compounds.
Thieno[2,3-d]pyrimidine: This scaffold is a direct bioisostere of the pyrrolo[2,3-d]pyrimidine core, where the pyrrole nitrogen is replaced by a sulfur atom. In studies targeting RET kinase, a known cancer driver, derivatives based on the thieno[2,3-d]pyrimidine scaffold were synthesized and evaluated. The results indicated that these sulfur-containing analogues generally exhibited decreased inhibitory activity compared to their pyrrolo[2,3-d]pyrimidine counterparts. For example, in a cellular assay, the growth inhibition of cancer cells was diminished for the thieno[2,3-d]pyrimidine derivatives (compounds 25 and 26) when compared to the corresponding pyrrolopyrimidines (compounds 19 and 20), suggesting the pyrrole N-H group may be crucial for target engagement, possibly through hydrogen bonding. nih.gov
Purine and Pyrazolo[3,4-d]pyrimidine: The structural similarity between pyrrolo[2,3-d]pyrimidines and other purine isosteres like purines and pyrazolo[3,4-d]pyrimidines has been exploited in kinase inhibitor design. sci-hub.boxmdpi.com In a screening campaign to identify inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, initial hits included purine and pyrazolo[3,4-d]pyrimidine derivatives (compounds 7-9). acs.org These initial fragments showed high ligand efficiency and provided the structural basis for exploring the related pyrrolo[2,3-d]pyrimidine scaffold, which ultimately led to potent and selective inhibitors. This highlights how different purine isosteres can be used interchangeably at the initial stages of drug discovery to identify viable chemical series. acs.org Similarly, various nitrogen-containing fused heterocycles, including pyrazolopyrimidines and pyrrolopyrimidines, are often investigated in parallel as potential anticancer agents due to their structural analogy to the DNA base adenine. mdpi.com
| Scaffold Name | Structure | Key Findings | Reference |
| Pyrrolo[2,3-d]pyrimidine | Parent scaffold, often shows superior activity. The N7-H is often important for activity. | nih.gov | |
| Thieno[2,3-d]pyrimidine | Bioisostere of pyrrolo[2,3-d]pyrimidine. Replacement of pyrrole NH with S often leads to decreased inhibitory activity against kinases like RET. | nih.gov | |
| Purine | Natural scaffold for adenine and guanine. Used as a starting point for identifying related heterocyclic inhibitors, including pyrrolo[2,3-d]pyrimidines. | acs.org | |
| Pyrazolo[3,4-d]pyrimidine | A purine isostere that can act as a surrogate for pyrrolo[2,3-d]pyrimidines in early-stage drug discovery, showing high ligand efficiency. | sci-hub.boxacs.org |
Molecular Hybridization Strategies
Molecular hybridization is a drug design approach that involves combining two or more pharmacophores or structural fragments from different known active compounds into a single new molecule. The goal is to create a hybrid compound with enhanced affinity, better selectivity, or a dual mode of action.
This strategy has been successfully applied to the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold. In one study targeting Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in cancer and inflammatory diseases, researchers designed novel inhibitors by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net The design was guided by molecular docking studies, which suggested that fragments of Pexidartinib could be accommodated when attached to the C4, C5, and C6 positions of the pyrrolo[2,3-d]pyrimidine core. researchgate.net
The synthesis of these hybrids involved using the 5-iodo derivative as a key intermediate. For instance, a Suzuki-Miyaura coupling reaction was employed at the C5-iodo position to introduce a substituted pyridine (B92270) fragment, mimicking a part of the Pexidartinib structure. mdpi.com This approach led to the discovery of compound 12b (N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), which emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic and cellular efficacy. mdpi.comresearchgate.net This work demonstrates the power of molecular hybridization, enabled by the synthetic versatility of the this compound scaffold, to generate novel and potent enzyme inhibitors. mdpi.com
Ligand Efficiency and Optimization Parameters in Drug Design
In modern drug discovery, lead optimization is guided by various calculated and experimental parameters to ensure that the final drug candidate possesses a balanced profile of potency, selectivity, and drug-like properties. Ligand efficiency (LE) is a key metric used in the early stages to prioritize fragments and lead compounds. It relates the binding affinity of a molecule to its size (typically measured by the number of heavy, non-hydrogen atoms), thus identifying small molecules that bind efficiently to their target.
In the development of LRRK2 inhibitors, initial fragment hits from the purine and pyrazolo[3,4-d]pyrimidine class exhibited high ligand efficiencies, with LE values exceeding 0.6. acs.org This high efficiency was a key factor in their selection for further development. The subsequent optimization efforts, which transitioned to the pyrrolo[2,3-d]pyrimidine scaffold, focused on maintaining or improving this efficiency while enhancing potency and selectivity. For example, the introduction of a carbonitrile group at the C5 position (replacing the iodine) was found to be crucial for maintaining potency, likely through favorable hydrophobic contacts with a gatekeeper methionine residue in the kinase's ATP-binding pocket. acs.org
Key optimization parameters considered in the design of pyrrolo[2,3-d]pyrimidine-based inhibitors include:
Potency: Measured as the concentration required to inhibit the target enzyme by 50% (IC₅₀) or as the binding affinity (Kᵢ). For instance, compound 28a , a reversible Bruton's tyrosine kinase (BTK) inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, exhibited an IC₅₀ of 3.0 nM. nih.gov
Selectivity: The ability of a compound to inhibit the intended target over other related proteins, particularly other kinases. This is crucial for minimizing off-target effects. Kinase selectivity profiling against a panel of different kinases is a standard procedure.
Cellular Activity: The compound's ability to inhibit the target in a cellular context. This is often assessed by measuring the inhibition of downstream signaling pathways (e.g., autophosphorylation of the target kinase) or by evaluating anti-proliferative effects in relevant cancer cell lines. nih.gov
Pharmacokinetic Properties: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, such as metabolic stability in liver microsomes, are evaluated to ensure the compound has the potential to become an orally available drug. acs.org
The optimization process is an iterative cycle of design, synthesis, and testing. For example, modifications to the this compound scaffold are made to improve these parameters, such as introducing solubilizing groups to enhance ADME properties or altering substituents to increase selectivity. acs.org
| Compound/Series | Target | Key Optimization Finding | Reference |
| Purine/Pyrazolo[3,4-d]pyrimidine fragments (7-9) | LRRK2 | High initial ligand efficiency (LE > 0.6) guided scaffold selection. | acs.org |
| Pyrrolo[2,3-d]pyrimidine-5-carbonitriles | LRRK2 | C5-carbonitrile group was critical for potent LRRK2 inhibition, making key hydrophobic contacts. | acs.org |
| Compound 28a | BTK | Achieved high potency (IC₅₀ = 3.0 nM) and good kinase selectivity, demonstrating successful optimization for a specific kinase target. | nih.gov |
| Hybrid Compound 12b | CSF1R | Molecular hybridization led to a potent inhibitor with low-nanomolar enzymatic and cellular activity, showcasing a successful design strategy. | mdpi.comresearchgate.net |
Biochemical and Biological Activities of 5 Iodo 7h Pyrrolo 2,3 D Pyrimidine Analogues Pre Clinical Focus
Kinase Inhibition Profiles
Derivatives of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of various kinases, including both receptor tyrosine kinases and serine/threonine kinases. The strategic placement of the iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine core often contributes to enhanced binding affinity and selectivity for the target kinase.
Receptor Tyrosine Kinase (RTK) Inhibition
Analogues of this compound have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Research has shown that 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives can exhibit EGFR inhibitory activity in the nanomolar range. For instance, certain compounds within this class have demonstrated IC50 values of 3.76 nM and 3.63 nM against EGFR. nih.gov The introduction of halogen substituents has been noted to contribute to this high potency. nih.gov
Furthermore, specific congeners of pyrrolo[2,3-d]pyrimidine have shown strong inhibitory activity against clinically relevant EGFR mutations. One such derivative displayed potent inhibition of EGFR with the T790M mutation (IC50 of 0.21 nM) and the del E746-A750 mutation (IC50 of 2.2 nM). nih.gov Another study highlighted 7H-pyrrolo[2,3-d]pyrimidin-4-amine hybrids that exhibited single-digit nanomolar EGFR inhibition, with some compounds being significantly more effective than the reference inhibitor staurosporine. nih.gov
| Compound Class | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.76 | nih.gov |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 | nih.gov |
| pyrrolo[2,3-d]pyrimidine congener | EGFR T790M | 0.21 | nih.gov |
| pyrrolo[2,3-d]pyrimidine congener | EGFR del E746-A750 | 2.2 | nih.gov |
The this compound scaffold has been successfully utilized to develop potent inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R), a key player in the regulation of macrophages. Structure-activity relationship studies have indicated that 6-arylated pyrrolopyrimidines are a preferred structural motif for CSF1R inhibition. A prototypic inhibitor from this class demonstrated a CSF1R IC50 of 1 nM. nih.gov
Further optimization of this scaffold has led to the identification of highly selective and potent inhibitors. One study reported a pyridine-based pyrrolo[2,3-d]pyrimidine analogue, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a particularly potent CSF1R inhibitor with low-nanomolar enzymatic activity. nih.gov
| Compound Class/Name | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 6-arylated pyrrolopyrimidine | CSF1R | 1 | nih.gov |
| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CSF1R | Low-nanomolar | nih.gov |
Analogues based on the this compound core have been developed as potent inhibitors of the Rearranged during Transfection (RET) kinase, including its wild-type and drug-resistant mutant forms. nih.govnih.gov A lead compound from one study demonstrated low nanomolar potency against both wild-type RET and the clinically significant V804M mutant, which confers resistance to some kinase inhibitors. nih.govnih.gov This compound also showed growth inhibitory effects in a cell line driven by a RET gene fusion. nih.govnih.gov
| Compound | Target | Potency | Reference |
|---|---|---|---|
| Lead Compound 59 | RET-wt | Low nanomolar | nih.govnih.gov |
| Lead Compound 59 | RET V804M | Low nanomolar | nih.govnih.gov |
The this compound scaffold has also been explored for the development of inhibitors against Fms-like Tyrosine Receptor Kinase 3 (FLT3), a target in acute myeloid leukemia. A series of pyrrolo[2,3-d]pyrimidine derivatives were found to possess nanomolar FLT3 inhibitory activity and were also effective against cell lines with quizartinib-resistant mutations such as FLT3-ITD-D835V and FLT3-ITD-F691L. researchgate.net
In a separate study, a series of pyrrolo[2,3-d]pyrimidine derivatives were developed as dual FLT3 and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. The lead compound, HB-29, demonstrated remarkable activity against wild-type FLT3 with an IC50 of 1.95 nM. nih.gov
| Compound Class/Name | Target | IC50 (nM) | Reference |
|---|---|---|---|
| pyrrolo[2,3-d]pyrimidine derivative | FLT3-ITD mutants | Nanomolar | researchgate.net |
| HB-29 | FLT3-WT | 1.95 | nih.gov |
Serine/Threonine Kinase Inhibition
In addition to tyrosine kinases, analogues of this compound have shown inhibitory activity against serine/threonine kinases. For example, derivatives have been investigated as inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various cancers. nih.gov
Furthermore, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling, was developed from a this compound starting point. The optimized compound, 10w, exhibited a subnanomolar RIPK2 inhibitory activity with an IC50 of 0.6 nM. acs.org Another study focused on Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, and identified a potent 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor with an IC50 of 10.1 nM. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 10w | RIPK2 | 0.6 | acs.org |
| Compound 24 | HPK1 | 10.1 | nih.gov |
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death pathways like necroptosis. nih.gov Its kinase activity is implicated in a variety of inflammatory and neurodegenerative diseases. While research into RIPK1 inhibitors has explored various heterocyclic scaffolds, analogues of pyrrolo[2,3-d]pyrimidine have also been investigated.
Specifically, the synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a close analogue of the subject compound, has been reported as a key intermediate for creating novel RIPK1 inhibitors. This intermediate is used in Suzuki-Miyaura coupling reactions to generate more complex molecules designed to target the kinase. Although direct data on 5-iodo analogues is limited in this context, research on related structures such as furo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines has identified potent type II RIPK1 kinase inhibitors, demonstrating the broader utility of purine (B94841) isosteres in targeting RIPK1. nih.gov These findings suggest that the this compound scaffold is a viable starting point for developing novel RIPK1 inhibitors for treating inflammatory conditions.
| Compound/Series | Target | Significance | Reference |
|---|---|---|---|
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | RIPK1 Inhibitor Intermediate | Key building block for synthesizing novel RIPK1 inhibitors via Suzuki-Miyaura coupling. | |
| Furo[2,3-d]pyrimidines | RIPK1 Kinase | Identified as potent type II inhibitors with good pharmacokinetic properties. | nih.gov |
| Pyrrolo[2,3-b]pyridines | RIPK1 Kinase | Demonstrated high in vitro activity as type II RIPK1 inhibitors. | nih.gov |
Antiviral Activities
The emergence of global threats from flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV) has accelerated the search for new antiviral agents. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising chemotype for this purpose.
A notable hit, compound 1 , featuring a 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine core, prompted extensive structure-activity relationship (SAR) studies. Research has shown that substitutions at both the 4 and 7 positions of the ring are critical for antiviral activity. For instance, combining a para-nitro or -cyanobenzyl substituent at the 7-position with a meta-chlorobenzylamine at the 4-position elicited high antiviral activity. These analogues have demonstrated efficacy against both ZIKV and DENV, suggesting they may act through a common mechanism against flaviviruses.
| Compound | Virus | Activity (EC50) | Cytotoxicity (CC50) | Reference |
|---|---|---|---|---|
| Compound 1 | ZIKV | 1.2 µM | 12.8 µM | |
| Compound 8 | ZIKV | 0.7 µM | >20 µM | |
| Compound 11 | ZIKV | 0.5 µM | >20 µM |
Antimicrobial Activities
The rise of antimicrobial resistance necessitates the discovery of novel antibiotics. Fused pyrimidine (B1678525) systems, including pyrrolo[2,3-d]pyrimidines, have been investigated for their antibacterial and antifungal properties.
SAR studies on a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified compounds with potent activity against the Gram-positive bacterium Staphylococcus aureus. The minimum inhibitory concentration (MIC) was highly dependent on halogen substitutions. Specifically, para-bromo and para-iodo derivatives (5 and 6 ) on a 4-benzylamine group were the most active, with MIC values of 8 mg/L. Interestingly, the activity of these compounds was enhanced when combined with an antimicrobial peptide, resulting in a four-fold reduction in MIC, suggesting a synergistic effect. Other studies have explored different 4-aminopyrrolo[2,3-d]pyrimidine analogues, identifying compounds with inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi like C. albicans and S. cerevisiae.
| Compound | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 1 | S. aureus | 64 mg/L | |
| Compound 5 (para-bromo derivative) | S. aureus | 8 mg/L | |
| Compound 6 (para-iodo derivative) | S. aureus | 8 mg/L | |
| Compound 5 + Betatide | S. aureus | 1-2 mg/L | |
| Compound 6 + Betatide | S. aureus | 1-2 mg/L |
Antibacterial Effects (e.g., Staphylococcus aureus, EHEC biofilm inhibition)
Analogues of this compound have demonstrated notable antibacterial properties, particularly in the inhibition of biofilm formation, a key virulence factor in many pathogenic bacteria.
One significant analogue, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, has been identified as a potent inhibitor of biofilm formation by Enterohemorrhagic Escherichia coli (EHEC). Studies have shown that this compound, at a concentration of 50 µg/mL, can significantly inhibit EHEC biofilm formation without affecting the growth of the bacteria, indicating a specific anti-biofilm mechanism of action.
Furthermore, research into halogenated pyrrolopyrimidines has revealed their efficacy against Staphylococcus aureus. The compound 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine was found to reduce S. aureus biofilm formation by over 90% at a concentration of 50 µg/mL. nih.gov The activity of these compounds is described as bacteriostatic. nih.gov In a separate study, 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with an iodo-substitution in the 4-benzylamine group showed potent activity against S. aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. nih.govunesp.br
| Compound | Bacterial Strain | Effect | Concentration | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | EHEC | Biofilm Inhibition | 50 µg/mL | nih.gov |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | >90% Biofilm Inhibition | 50 µg/mL | nih.gov |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (iodo-substituted) | Staphylococcus aureus | Antibacterial Activity (MIC) | 8 mg/L | nih.govunesp.br |
Antifungal Effects (e.g., Candida albicans, Candida krusei)
While the broader class of pyrrolo[2,3-d]pyrimidine derivatives has been investigated for antifungal properties, specific studies focusing on this compound analogues against Candida albicans and Candida krusei are not extensively available in the reviewed literature. The development of resistance to existing antifungal agents in Candida species underscores the need for novel therapeutic agents. rawdatalibrary.netmdpi.comnih.gov However, detailed research findings on the efficacy and mechanism of action of 5-iodo-substituted analogues against these specific fungal pathogens require further investigation.
Adenosine (B11128) Metabolism Modulation
A prominent biological activity of this compound analogues is the potent inhibition of human adenosine kinase (AK). AK is a key enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels.
The nucleoside analogue 5-iodotubercidin (B1582133), which features the this compound core, is a powerful inhibitor of human AK with a reported IC50 value of 0.026 μM. Further modifications to this structure have led to the development of even more potent inhibitors. For instance, the 5'-amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidin have been identified as some of the most potent AK inhibitors to date, with IC50 values less than 0.001 μM.
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 5-iodotubercidin | Human Adenosine Kinase | 0.026 | |
| 5'-amino-5'-deoxy-5-iodotubercidin | Human Adenosine Kinase | <0.001 |
Impact on Cellular Processes and Nucleic Acid Function
Nucleoside analogues of this compound, such as 5-iodotubercidin, have been shown to interfere with nucleic acid synthesis. These compounds can be metabolized within the cell and their metabolites can be incorporated into growing DNA or RNA chains, leading to the termination of synthesis.
Research has demonstrated that 5-iodotubercidin can cause DNA damage, leading to the induction of DNA breaks. This genotoxic activity is likely due to the incorporation of a 5-iodotubercidin metabolite into the DNA of replicating cells, which in turn blocks the extension of the nascent DNA strand.
In the context of RNA synthesis, 5-iodotubercidin has been shown to be a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This inhibition of viral RNA synthesis is a key mechanism behind the antiviral activity observed for this compound.
The fertilized sea urchin egg is a well-established model system for studying cell division and for screening compounds that may act as mitotic inhibitors. taylorfrancis.comresearchgate.netnih.gov This model allows for the observation of key cellular events such as cleavage and blastula formation. While this system is widely used to identify novel cell division inhibitors from various sources, specific studies detailing the effects of this compound analogues on the cell division of sea urchin eggs were not identified in the reviewed scientific literature. Therefore, the impact of this specific class of compounds on this biological model remains an area for future research.
Modulation of Tumor Cell Migration
Pre-clinical investigations into analogues of this compound have demonstrated their potential to inhibit the migration of tumor cells, a critical process in cancer metastasis. Research has focused on the effects of these compounds on specific cancer cell lines, utilizing established in vitro methods to quantify changes in cell motility.
One notable study focused on a series of pyrrolo[2,3-d]pyrimidine derivatives designed as inhibitors of RET (rearranged during transfection) kinase, a driver in certain cancers like non-small cell lung cancer (NSCLC). nih.govnih.govarizona.edu A lead compound from this series, identified as compound 59 , was specifically evaluated for its ability to impede cancer cell migration. nih.govnih.govarizona.edu
The investigation used an in vitro wound healing assay, a standard method for studying directional cell migration. nih.gov This assay was performed on the LC-2/ad human lung adenocarcinoma cell line, which is known to be driven by a CCDC6-RET gene rearrangement. nih.gov In the assay, a "wound" or gap is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close this gap over time is then measured. nih.gov
The results demonstrated that compound 59 significantly inhibited the migration of the LC-2/ad tumor cells. nih.gov When compared to the control group treated with DMSO, where cells migrated an average distance of 819.01 µm, the cells treated with compound 59 migrated only 356.41 µm on average. nih.gov This inhibitory effect was comparable to that of cabozantinib, an established RET inhibitor, which reduced cell migration to an average of 287.3 µm under the same conditions. nih.gov These findings highlight the capacity of this pyrrolo[2,3-d]pyrimidine analogue to interfere with the migratory machinery of cancer cells. nih.gov
Table 1: Effect of Pyrrolo[2,3-d]pyrimidine Analogue 59 on Tumor Cell Migration
| Compound | Cell Line | Assay Type | Treatment Group | Average Distance Migrated (µm) | Reference |
|---|---|---|---|---|---|
| Compound 59 | LC-2/ad (Human Lung Adenocarcinoma) | Wound Healing Assay | Control (DMSO) | 819.01 ± 65.76 | nih.gov |
| Compound 59 | 356.41 ± 35.4 | nih.gov | |||
| Cabozantinib (Reference) | 287.3 ± 17.54 | nih.gov |
Mechanistic Investigations of 5 Iodo 7h Pyrrolo 2,3 D Pyrimidine Interactions with Biological Targets
Binding Mode Analysis at Active Sites of Kinases (e.g., ATP-binding site)
Derivatives of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine are frequently designed as kinase inhibitors, targeting the ATP-binding site. researchgate.netmdpi.com The pyrrolo[2,3-d]pyrimidine core acts as a bioisostere for adenine (B156593), the purine (B94841) base of ATP, allowing it to competitively bind to the kinase's active site. researchgate.netacs.org This competitive inhibition mechanism has been observed in studies targeting various kinases, including Epidermal Growth Factor Receptor (EGF-R) and p21-activated kinase 4 (PAK4). researchgate.netmdpi.com
In the case of EGF-R, 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and selective inhibitors that bind to the ATP-binding site. researchgate.net Similarly, for PAK4, 7H-pyrrolo[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors. mdpi.com The binding affinity of these compounds can be significantly influenced by substituents on the pyrrolo[2,3-d]pyrimidine core. For instance, docking studies with Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) revealed that bulky aromatic groups at the C-5 position can enhance binding by occupying a hydrophobic pocket adjacent to the gatekeeper residue. nih.gov
The binding mode of these inhibitors often involves the formation of key hydrogen bonds with the hinge region of the kinase domain. mdpi.comacs.org This interaction mimics the binding of the adenine part of ATP, effectively blocking the kinase's activity. researchgate.net
Hydrogen Bonding Networks in Ligand-Protein Complexes
Hydrogen bonding plays a critical role in the stabilization of this compound derivatives within the active sites of their target proteins. mdpi.comacs.org In kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold typically forms hydrogen bonds with the backbone of the hinge region residues. acs.org
For example, in the complex with a checkpoint kinase 1 (CHK1) surrogate for LRRK2, the 6-amino group of the ligand forms a hydrogen bond with the backbone carbonyl of Glu85, and the N1-hydrogen bonds with the backbone NH of Cys87. acs.org In other observed binding modes with different derivatives, the 9-NH and 3-N of the ligand can form hydrogen bonds with the same hinge residues. acs.org
Role of Halogen Bonding in Target Engagement
The iodine atom at the 5-position of the this compound scaffold is not merely a synthetic handle but can actively participate in target engagement through halogen bonding. mdpi.com A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an aromatic ring or a carbonyl group. mdpi.com
Allosteric Modulation and Type II Kinase Inhibition (e.g., RET)
While many pyrrolo[2,3-d]pyrimidine derivatives act as Type I kinase inhibitors by binding to the active, ATP-bound conformation of the kinase, some have been developed as Type II inhibitors. nih.govnih.gov Type II inhibitors bind to the inactive conformation of the kinase, often in an allosteric site adjacent to the ATP pocket. nih.gov This mode of inhibition can offer greater selectivity compared to ATP-competitive inhibitors.
Derivatives of pyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of the RET (Rearranged during Transfection) kinase, a target in certain types of cancer. nih.govnih.gov One study identified a pyrrolo[2,3-d]pyrimidine-based compound as a Type II inhibitor of RET. nih.gov This compound was shown to inhibit the growth of cells driven by RET gene fusions and was effective against a drug-resistant mutant, RET V804M. nih.govnih.gov Computational studies have helped to elucidate the binding pose of these Type II inhibitors in the RET kinase pocket, quantifying the contributions of individual residues to the binding affinity. nih.govnih.gov
Molecular Pathways Affected (e.g., JAK-STAT pathway, signal transduction)
The inhibitory action of this compound derivatives on specific kinases leads to the modulation of downstream signaling pathways. A prominent example is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling. ijsr.netgoogle.com Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers. ijsr.net
Derivatives of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine have been developed as potent and selective inhibitors of JAK3. ijsr.net By inhibiting JAKs, these compounds prevent the phosphorylation of cytokine receptors and the subsequent activation of STAT proteins, which in turn blocks the transcription of target genes involved in the inflammatory response. ijsr.netgoogle.com Similarly, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of STAT6, a key regulator of the Th2 immune response, making them potential therapeutics for allergic conditions like asthma. researchgate.net
The ability of these compounds to interfere with signal transduction pathways underscores their therapeutic potential in a wide range of diseases characterized by aberrant cellular signaling.
Interference with Nucleoside Metabolism (e.g., purine salvage pathway)
As analogs of purine nucleosides, derivatives of this compound can interfere with nucleoside metabolism, particularly the purine salvage pathway. nih.govresearchgate.net This pathway is essential for organisms that cannot synthesize purines de novo, including certain protozoan parasites. researchgate.net These parasites rely on salvaging purines from their host to synthesize their own nucleic acids and other essential molecules. researchgate.netmhmedical.com
The enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can recognize and process these purine analogs. mhmedical.commdpi.com This can lead to the formation of fraudulent nucleotides that, when incorporated into DNA or RNA, can disrupt cellular processes and lead to cell death. nih.gov This mechanism of action makes this compound derivatives attractive candidates for the development of antiprotozoal drugs. researchgate.net
Targeted Anti-biofilm Mechanisms (e.g., curli production inhibition)
Beyond their interactions with eukaryotic targets, certain derivatives of this compound have shown efficacy as anti-biofilm agents against pathogenic bacteria. nih.govnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov
A study investigating halogenated pyrimidine (B1678525) derivatives found that 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine exhibited significant inhibitory effects on biofilm formation by enterohemorrhagic Escherichia coli (EHEC) without affecting bacterial growth. nih.govnih.govresearchgate.net The mechanism of this anti-biofilm activity involves the reduction of curli production. nih.govresearchgate.net Curli are amyloid fibers that are essential for the initial attachment of bacteria to surfaces and for the structural integrity of the biofilm. researchgate.netresearchgate.net By downregulating the expression of key curli genes, such as csgA and csgB, this compound effectively inhibits bacterial adhesion and subsequent biofilm development. nih.gov This targeted anti-biofilm action presents a promising strategy for combating bacterial infections. nih.govnih.gov
Computational and Theoretical Studies on 5 Iodo 7h Pyrrolo 2,3 D Pyrimidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, which is often investigated as a kinase inhibitor, docking simulations are instrumental in understanding its binding mode within the ATP-binding site of various kinases.
While specific docking studies on this compound are not extensively documented in publicly available literature, numerous studies on its parent scaffold, 7H-pyrrolo[2,3-d]pyrimidine, provide valuable insights. For instance, derivatives of this scaffold have been docked into the active sites of kinases such as p21-activated kinase 4 (PAK4), Focal Adhesion Kinase (FAK), and Janus kinases (JAKs). nih.govnih.govmdpi.com
These simulations typically reveal key interactions crucial for inhibitory activity. The pyrrolo[2,3-d]pyrimidine core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The substituents on the pyrrolo[2,3-d]pyrimidine ring, including the iodine atom at the 5-position, can then form additional interactions with other residues in the active site, contributing to potency and selectivity. For example, in a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors, docking studies revealed that the scaffold binds to the kinase through various hydrogen bonding and hydrophobic interactions. nih.gov Similarly, docking of derivatives into the FAK active site has been used to provide a structural basis for further inhibitor design.
The affinities of four 7H-pyrrolo[2,3-d]pyrimidine derivatives with PAK4 were calculated, showing a range of binding energies. nih.gov
| Inhibitor | Binding Affinity (kJ·mol⁻¹) |
| 5n | -36.784 |
| 5h | -35.530 |
| 5g | -35.530 |
| 5e | -34.694 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its conformational flexibility, stability, and the kinetics of binding. These simulations can validate the binding poses obtained from molecular docking and provide a more detailed understanding of the interactions over time.
For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, MD simulations have been employed to study the inhibitory mechanisms of its derivatives against kinases like PAK4. nih.gov In one such study, MD simulations were performed on complexes of four different 7H-pyrrolo[2,3-d]pyrimidine derivatives with PAK4. The simulations, which reached equilibrium after 50 ns, were used to analyze the stability of the complexes and the flexibility of the protein. nih.gov
The root mean square deviation (RMSD) of the protein's Cα atoms was monitored to assess the stability of the complexes. The mean RMSD values for the four complexes were found to be 0.139, 0.188, 0.158, and 0.181 nm, respectively, indicating acceptable stability throughout the simulations. nih.gov The solvent accessible surface area (SASA) was also calculated to understand changes in the protein's surface upon inhibitor binding. nih.gov
Furthermore, these simulations can be used to calculate the binding free energy, providing a quantitative measure of the inhibitor's affinity for the target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach for this calculation. In the study of PAK4 inhibitors, the relative binding free energies were calculated and found to be qualitatively consistent with the experimental inhibitory order of the compounds. nih.gov
| Complex | Relative ΔGbind (kJ·mol⁻¹) |
| 5n | 0 |
| 5h | 13.752 |
| 5g | 19.803 |
| 5e | 35.162 |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like this compound. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.
For substituted pyrimidine (B1678525) compounds, DFT has been used to investigate their electronic properties, which are related to their frontier orbital energies. epstem.net Such studies can also predict other properties like the Mulliken charges on each atom, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP, for example, can identify the electron-rich and electron-poor regions of a molecule, which is important for understanding intermolecular interactions.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening, aiming to identify novel molecules with the potential for similar biological activity.
For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, pharmacophore models have been developed to aid in the discovery of new kinase inhibitors. mdpi.com These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups, arranged in a specific spatial orientation. The development of these models can be either ligand-based, using a set of known active compounds, or structure-based, derived from the ligand-binding site of the target protein.
Once a pharmacophore model is established, it can be used for virtual screening of large chemical libraries to identify new compounds that match the pharmacophoric features. This approach has been successfully applied to discover novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents. figshare.com For example, a pharmacophore hypothesis was used to screen the ZINC database, leading to the identification of promising new compounds. figshare.com
In Silico ADME Prediction and Optimization (e.g., microsomal clearance, permeability)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to identify potential liabilities of a compound that could lead to poor pharmacokinetic behavior and to guide its optimization.
For derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, in silico ADME properties have been evaluated to assess their drug-likeness. mdpi.com Various computational models and software can predict a range of ADME parameters.
A study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives provides an example of such predictions. mdpi.com The predicted properties for two lead compounds are summarized in the table below.
| Property | Lead Compound 8f | Lead Compound 8g |
| Caco-2 Permeability | 7667.0 | 10000.0 |
| Human Oral Absorption | 100% | 100% |
These predictions suggest that the compounds have high Caco-2 permeability, which is an indicator of good intestinal absorption, and excellent human oral absorption. mdpi.com Such in silico assessments are valuable for prioritizing compounds for further experimental testing.
Homology Modeling and Kinase Domain Surrogates for Structure-Based Design (e.g., CHK1 surrogate for LRRK2)
For many protein targets, an experimental 3D structure is not available, which hampers structure-based drug design efforts. In such cases, homology modeling can be used to build a theoretical 3D model of the target protein based on the known structure of a homologous protein.
A notable example relevant to the 7H-pyrrolo[2,3-d]pyrimidine scaffold is the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. Due to the difficulty in obtaining a crystal structure of the LRRK2 kinase domain, researchers have turned to using surrogates for structure-based design. nih.govwhiterose.ac.ukacs.org
Checkpoint Kinase 1 (CHK1), for which numerous crystal structures are available, has been engineered to serve as a crystallographic surrogate for the LRRK2 kinase domain. nih.govwhiterose.ac.ukacs.org By introducing several point mutations into the CHK1 active site to mimic that of LRRK2, a reliable model for studying LRRK2-inhibitor interactions was created. whiterose.ac.uk This CHK1 10-point mutant has been successfully used to obtain co-crystal structures with LRRK2 inhibitors, providing crucial structural insights that have guided the optimization of these compounds. nih.govwhiterose.ac.uk This approach has proven invaluable in the rational design of potent and selective LRRK2 inhibitors based on the pyrrolo[2,3-d]pyrimidine and other scaffolds. acs.org
Future Directions and Research Opportunities for 5 Iodo 7h Pyrrolo 2,3 D Pyrimidine
Development of Novel Synthetic Methodologies
The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its derivatives is a key area of ongoing research, with a focus on improving efficiency, yield, and versatility of the synthetic routes. Current methods often involve the direct iodination of the 7H-pyrrolo[2,3-d]pyrimidine core. For instance, a common approach is the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF).
Future research in this area is directed towards the development of more sophisticated and efficient synthetic strategies. These include:
Catalytic Methods: Exploring transition-metal-catalyzed C-H iodination could provide a more direct and atom-economical route to this compound, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.
Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign reagents and solvents is a growing area of interest. For example, a recent study has demonstrated a green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using β-cyclodextrin as a catalyst in water.
A concise synthesis of pyrrolo[2,3-d]pyrimidines has also been developed via an I2/DMSO promoted cascade annulation, showcasing an approach with high atom economy and the use of an inexpensive catalyst. researchgate.net These advancements in synthetic methodologies will be crucial for the efficient production of a diverse library of this compound derivatives for biological screening.
Exploration of New Biological Targets and Therapeutic Areas
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. nih.govnih.gov The introduction of an iodine atom at the 5-position can significantly influence the compound's biological activity, enhancing its potency and selectivity. nih.gov
While much of the research on this compound derivatives has focused on their potential as anticancer agents through the inhibition of kinases like Colony-Stimulating Factor 1 Receptor (CSF1R) and RET kinase, there is a vast potential for exploring new biological targets and therapeutic areas. nih.govacs.org
Future research opportunities include:
Expansion of Kinase Targets: Screening this compound-based libraries against a broader panel of kinases could identify novel inhibitors for other types of cancer and for inflammatory and autoimmune diseases.
Non-Kinase Targets: The structural similarity of the pyrrolo[2,3-d]pyrimidine core to purines suggests that its derivatives could also target other ATP-binding proteins, such as ATPases and metabolic enzymes.
Neurological Disorders: The development of brain-penetrant this compound derivatives could open up new avenues for treating neurodegenerative diseases and other central nervous system disorders.
Infectious Diseases: The pyrrolo[2,3-d]pyrimidine scaffold has shown promise in the development of antiviral and antibacterial agents. The unique properties of the 5-iodo substituent could be exploited to develop novel anti-infective therapies.
The following table summarizes some of the potential biological targets and therapeutic areas for this compound derivatives.
| Biological Target Family | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | CSF1R, RET, Lck, EGFR | Cancer, Inflammatory Diseases |
| ATP-binding proteins | ATPases, Metabolic Enzymes | Various |
| CNS Targets | Neurotransmitter Receptors | Neurological Disorders |
| Microbial Enzymes | Viral Polymerases, Bacterial Enzymes | Infectious Diseases |
Advanced SAR and Rational Design for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, the iodine atom at the 5-position is a key feature that can be leveraged for rational drug design.
The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. Furthermore, the size and lipophilicity of the iodine atom can influence the compound's pharmacokinetic properties.
Future research in this area will focus on:
Systematic SAR Studies: The synthesis and biological evaluation of a wide range of this compound derivatives with diverse substituents at other positions of the scaffold will be crucial for building a comprehensive SAR understanding.
Isosteric Replacements: Replacing the iodine atom with other halogens (e.g., bromine, chlorine) or other functional groups can help to probe the importance of halogen bonding and steric effects for biological activity.
Fragment-Based Drug Design: The this compound scaffold can be used as a starting point for fragment-based drug design, where small molecular fragments are grown or linked together to create more potent and selective inhibitors.
The table below illustrates a hypothetical SAR study for a series of this compound derivatives targeting a specific kinase.
| Compound | R1 Substituent | R2 Substituent | Kinase Inhibition (IC50, nM) |
| 1 | H | H | 500 |
| 2 | CH3 | H | 250 |
| 3 | H | Phenyl | 100 |
| 4 | CH3 | Phenyl | 20 |
Integration of Multidisciplinary Approaches (e.g., structural biology, computational chemistry, synthetic chemistry)
The future of drug discovery with this compound lies in the seamless integration of multiple scientific disciplines. This multidisciplinary approach will enable a more rational and efficient design of novel therapeutic agents.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed three-dimensional structures of target proteins in complex with this compound-based inhibitors. This information is invaluable for understanding the molecular basis of binding and for guiding the design of new compounds with improved affinity and selectivity.
Computational Chemistry: Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding modes of this compound derivatives to their targets and to estimate their binding affinities. nih.gov These computational studies can help to prioritize compounds for synthesis and biological testing.
Synthetic Chemistry: Advances in synthetic organic chemistry are essential for the preparation of the novel this compound derivatives designed through structural and computational approaches.
The iterative cycle of design, synthesis, and biological evaluation, informed by structural and computational data, will be the cornerstone of future drug discovery efforts based on the this compound scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
